molecular formula C27H26BrN3O8 B11553423 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

Cat. No.: B11553423
M. Wt: 600.4 g/mol
InChI Key: PPLGDNMPXKIHMH-AMVVHIIESA-N
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Description

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound with a unique structure that includes methoxy, formamido, acetamido, and bromobenzoate groups

Preparation Methods

The synthesis of 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imine: Reacting 2-methoxy-4-formylphenyl with 3,4,5-trimethoxyaniline in the presence of an acid catalyst to form the imine intermediate.

    Amidation: The imine intermediate is then reacted with acetic anhydride to form the acetamido derivative.

    Bromination: Finally, the acetamido derivative is reacted with bromobenzoic acid in the presence of a suitable catalyst to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine and amide groups can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate can be compared with similar compounds such as:

These compounds share similar structures but differ in the position of the bromine atom on the benzoate group. The unique position of the bromine atom in this compound may result in different chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26BrN3O8

Molecular Weight

600.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C27H26BrN3O8/c1-35-21-11-16(9-10-20(21)39-27(34)18-7-5-6-8-19(18)28)14-30-31-24(32)15-29-26(33)17-12-22(36-2)25(38-4)23(13-17)37-3/h5-14H,15H2,1-4H3,(H,29,33)(H,31,32)/b30-14+

InChI Key

PPLGDNMPXKIHMH-AMVVHIIESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

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